molecular formula C15H13N3O2 B2784425 4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile CAS No. 1427802-56-9

4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2784425
CAS No.: 1427802-56-9
M. Wt: 267.288
InChI Key: XVNZWTJGKDWNJR-UHFFFAOYSA-N
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Description

4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features both isoquinoline and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline-1-carboxylic acid with morpholine-3-carbonitrile under specific conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could inhibit key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds like isoquinoline-1-carboxylic acid and isoquinoline-3-carboxamide share structural similarities and may exhibit comparable biological activities.

    Morpholine derivatives: Compounds such as morpholine-3-carboxylic acid and morpholine-4-carboxamide are structurally related and may have similar chemical properties.

Uniqueness

4-(Isoquinoline-1-carbonyl)morpholine-3-carbonitrile is unique due to the combination of isoquinoline and morpholine moieties in a single molecule. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(isoquinoline-1-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-9-12-10-20-8-7-18(12)15(19)14-13-4-2-1-3-11(13)5-6-17-14/h1-6,12H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNZWTJGKDWNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=NC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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